Ethyl 4-(2-chlorobenzamido)benzoate
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Overview
Description
Ethyl 4-(2-chlorobenzamido)benzoate is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[(2-chlorobenzoyl)amino]benzoate is 303.0662210 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-(2-chlorobenzamido)benzoate is an important intermediate in the synthesis of a variety of heterocyclic compounds . The benzanilide core, which is present in this compound, is known to bind to a wide variety of receptor types . .
Mode of Action
It is known that the compound is used as an intermediate in the synthesis of various heterocyclic compounds . These compounds are known to exhibit a wide spectrum of bioactivities .
Biochemical Pathways
It is known that the compound is used as an intermediate in the synthesis of various heterocyclic compounds . These compounds are known to exhibit a wide spectrum of bioactivities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that the compound is used as an intermediate in the synthesis of various heterocyclic compounds . These compounds are known to exhibit a wide spectrum of bioactivities , suggesting that they may have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It has been found to be an important intermediate in the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines . These compounds exhibit a wide spectrum of bioactivities , suggesting that Ethyl 4-(2-chlorobenzamido)benzoate may interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can undergo heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements
Properties
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJUVXPRZUGBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75121-10-7 |
Source
|
Record name | ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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